4-Methyl-2-nitroaniline-d6
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Overview
Description
4-Methyl-2-nitroaniline-d6 is a deuterium-labeled form of 4-Methyl-2-nitroaniline. This compound is primarily used in research and industrial applications. Its molecular formula is C7H2D6N2O2, and it has a molecular weight of 158.19 g/mol . The deuterium labeling makes it particularly useful in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Preparation Methods
4-Methyl-2-nitroaniline-d6 can be synthesized through several methods. One common approach involves the nitration of 4-methylacetanilide followed by reduction. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst . Industrial production methods often involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s high purity.
Chemical Reactions Analysis
4-Methyl-2-nitroaniline-d6 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reagents like hydrogen gas and palladium on carbon (Pd/C) or iron and hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
4-Methyl-2-nitroaniline-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor for the synthesis of various organic compounds, including dyes and pigments.
Biology: Employed in labeling studies to track the metabolic pathways of related compounds.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacokinetic studies.
Industry: Utilized in the production of dyes, pigments, and other organic chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitroaniline-d6 involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The deuterium atoms in the compound can also influence its metabolic stability and distribution within biological systems .
Comparison with Similar Compounds
4-Methyl-2-nitroaniline-d6 can be compared with other similar compounds, such as:
4-Methyl-2-nitroaniline: The non-deuterated form, which has similar chemical properties but different analytical applications.
2-Nitroaniline: Lacks the methyl group, leading to different reactivity and applications.
4-Nitroaniline: Lacks the methyl group at the 4-position, affecting its chemical behavior and uses.
This compound stands out due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques.
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2,3,5-trideuterio-6-nitro-4-(trideuteriomethyl)aniline |
InChI |
InChI=1S/C7H8N2O2/c1-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i1D3,2D,3D,4D |
InChI Key |
DLURHXYXQYMPLT-RLTMCGQMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[N+](=O)[O-])N)[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origin of Product |
United States |
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